[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride
Description
[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride is a tertiary amine hydrochloride featuring a dimethylaminoethyl group and a 4-methoxyphenylmethyl substituent. Its synthesis likely involves alkylation or reductive amination strategies, similar to related amines (see Section 3).
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-14(2)9-8-13-10-11-4-6-12(15-3)7-5-11;/h4-7,13H,8-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAWUAGTEHQXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 2-(dimethylamino)ethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
Scientific Research Applications
[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]aminehydrochloride involves its interaction with molecular targets in the body. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The methoxyphenyl group may also play a role in its biological effects by influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Observations :
- Venlafaxine includes a cyclohexanol ring, enhancing its rigidity and binding affinity as an SNRI antidepressant, unlike the simpler amine backbone of the target compound .
Pharmacological and Functional Differences
Physicochemical Comparison
Biological Activity
[2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a methoxyphenyl moiety, which contribute to its pharmacological properties. The hydrochloride form enhances its solubility and stability, making it suitable for various biological assays.
The biological activity of [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. The dimethylamino group can modulate neurotransmitter systems, while the methoxyphenyl group may influence binding affinity to specific targets.
1. Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Antihistaminic : Potential use in treating allergic reactions.
- Anticancer : Inhibition of tumor growth through modulation of cellular pathways.
- Analgesic : Pain relief properties through central nervous system interactions .
2. Therapeutic Applications
The compound is being investigated for potential therapeutic roles in:
- Neurological Disorders : Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like depression and anxiety.
- Metabolic Disorders : Research suggests possible applications in obesity management and type II diabetes treatment by modulating appetite-regulating pathways .
Case Studies and Research Findings
Synthesis and Preparation
The synthesis of [2-(dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine hydrochloride typically involves:
- Reaction of 4-Methoxybenzyl Chloride with 2-(Dimethylamino)ethylamine : Conducted under basic conditions to yield the amine product.
- Formation of Hydrochloride Salt : Treatment with hydrochloric acid to enhance solubility.
This synthetic route ensures high yield and purity, which are critical for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
